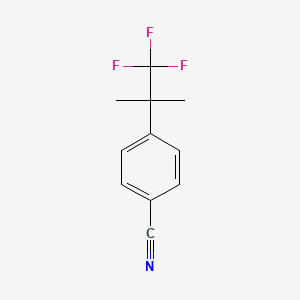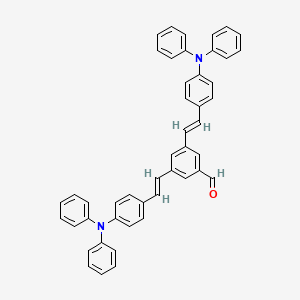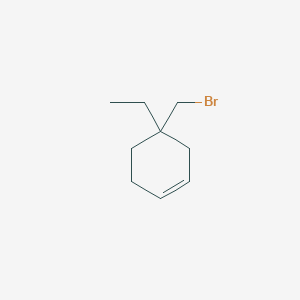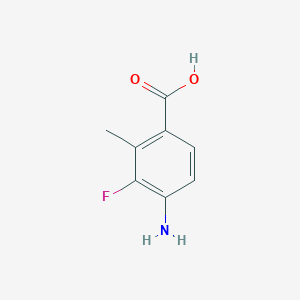
4-Amino-3-fluoro-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-fluoro-2-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an amino group, a fluoro substituent, and a methyl group attached to a benzene ring, along with a carboxylic acid functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-fluoro-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the nitration of 2-methylbenzoic acid to introduce a nitro group, followed by reduction to form the amino group. The fluorination step can be carried out using electrophilic fluorination reagents such as Selectfluor. The overall reaction conditions typically involve the use of solvents like acetonitrile and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
Industrial production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and recrystallization techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to form the amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like bromine (Br2) in the presence of iron (Fe) as a catalyst.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Amino-3-fluoro-2-methylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential use in the development of pharmaceutical drugs, particularly as intermediates in drug synthesis.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-fluoro-2-methylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro substituent can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The carboxylic acid group can participate in ionic interactions with proteins and enzymes, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-2-methylbenzoic acid: Lacks the amino group, making it less reactive in certain biochemical applications.
2-Amino-4-methylbenzoic acid: Lacks the fluoro substituent, affecting its lipophilicity and membrane penetration properties.
4-Amino-2-fluorobenzoic acid: Lacks the methyl group, which can influence its steric and electronic properties.
Uniqueness
4-Amino-3-fluoro-2-methylbenzoic acid is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the amino, fluoro, and methyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C8H8FNO2 |
|---|---|
Peso molecular |
169.15 g/mol |
Nombre IUPAC |
4-amino-3-fluoro-2-methylbenzoic acid |
InChI |
InChI=1S/C8H8FNO2/c1-4-5(8(11)12)2-3-6(10)7(4)9/h2-3H,10H2,1H3,(H,11,12) |
Clave InChI |
XOBXPIMHWZTELU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1F)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(1-Aminoethyl)azetidin-1-yl]ethan-1-one](/img/structure/B13145442.png)
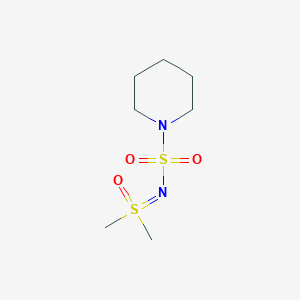
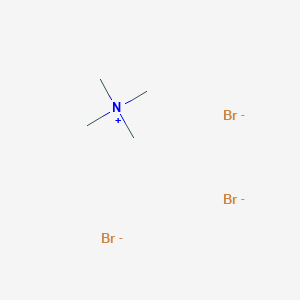
![tert-butyl (4S,5R)-4-(hydroxymethyl)-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B13145467.png)

![3-[(2-Fluorophenyl)methyl]-3-methyloxirane-2-carbonitrile](/img/structure/B13145476.png)


